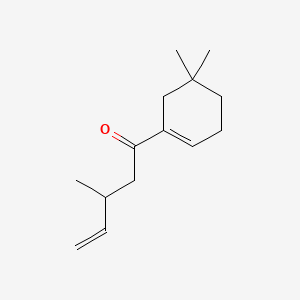
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one is a chemical compound with the molecular formula C13H20O. It is known for its unique structure, which includes a cyclohexene ring with two methyl groups and a pentenone chain. This compound is often used in the fragrance industry due to its pleasant scent, which has notes of pineapple and hyacinth .
Vorbereitungsmethoden
The preparation of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one involves several steps:
Rearrangement and Cyclization: Hotrienol undergoes rearrangement and cyclization in the presence of an acidic catalyst to form 5,5-dimethyl-cyclohexen-1-yl methyl ketone.
Alkylation Reaction: The 5,5-dimethyl-cyclohexen-1-yl methyl ketone is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst to produce this compound.
Analyse Chemischer Reaktionen
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the cyclohexene ring, using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one has several scientific research applications:
Fragrance Industry: It is used as a fragrance ingredient due to its pleasant scent.
Analytical Chemistry: It can be analyzed using high-performance liquid chromatography (HPLC) methods.
Pharmacokinetics: The compound is suitable for pharmacokinetic studies due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its scent. The specific molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one can be compared with similar compounds such as:
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: This compound has a similar structure but differs in the position of the double bond and the length of the carbon chain.
Dynascone: A commercial fragrance ingredient with a similar cyclohexene ring structure but different substituents.
These compounds share some chemical properties but differ in their specific applications and scent profiles, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
56974-07-3 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1-(5,5-dimethylcyclohexen-1-yl)-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-11(2)9-13(15)12-7-6-8-14(3,4)10-12/h5,7,11H,1,6,8-10H2,2-4H3 |
InChI-Schlüssel |
UUQUGOSCTSPPIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CCCC(C1)(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


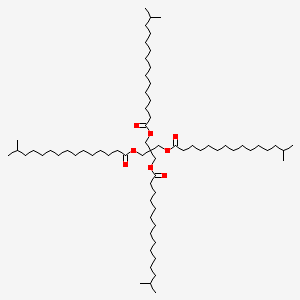
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
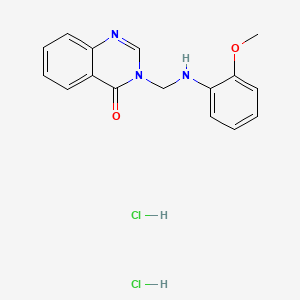
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)

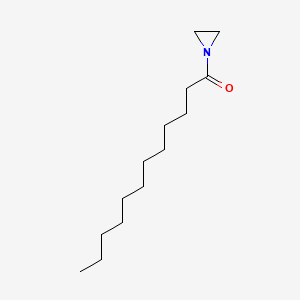
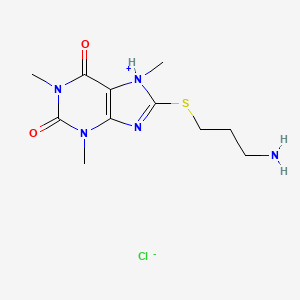
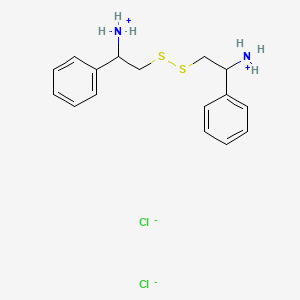

![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)

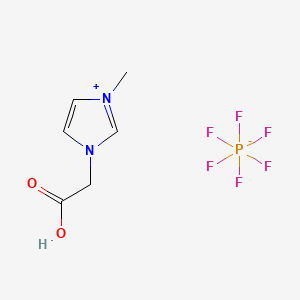

![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
